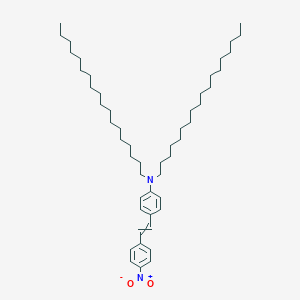

4-(Dioctadecylamino)-4'-nitrostilbene

Description

Significance of π-Conjugated Systems in Organic Functional Materials

Pi (π)-conjugated systems are fundamental to the field of organic functional materials. These systems are characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across the molecule. This electron delocalization is the source of the unique electronic and optical properties of these materials. In a π-conjugated polymer, for instance, the continuous overlap of p-orbitals along the polymer backbone creates valence and conduction bands, analogous to inorganic semiconductors.

The ability to chemically tune these materials allows for precise control over their optical and electronic characteristics. mostwiedzy.pl This has led to their use in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The delocalized π-electron system facilitates efficient charge transport and is responsible for the strong light absorption and emission properties exhibited by these compounds.

Overview of Electron Donor-Acceptor (D-A) Architectures in Organic Chromophores

A powerful strategy for designing functional organic molecules is the implementation of an electron donor-acceptor (D-A) architecture, often referred to as a "push-pull" system. In this design, an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor") are connected by a π-conjugated bridge. This arrangement creates a permanent dipole moment and facilitates an intramolecular charge transfer (ICT) upon photoexcitation.

This ICT is a critical process that significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, D-A chromophores often exhibit strong absorption in the visible or even near-infrared regions of the electromagnetic spectrum. Furthermore, this molecular design is a prerequisite for significant second-order nonlinear optical (NLO) activity, a property essential for technologies like optical frequency conversion and electro-optical modulation. rsc.orgnih.gov

Rational Design Principles for Stilbene-Based Functional Compounds in Optoelectronics

Stilbene (B7821643), with its central carbon-carbon double bond connecting two phenyl rings, serves as an excellent π-conjugated bridge for constructing functional chromophores. The rational design of stilbene-based compounds for optoelectronics involves the strategic placement of substituent groups to manipulate their electronic and physical properties.

Key design principles include:

Introducing Donor and Acceptor Groups: Attaching strong donor and acceptor groups at the para-positions (4 and 4') of the phenyl rings creates a highly polarized D-A "push-pull" stilbene. This configuration is highly effective for achieving large molecular hyperpolarizability, a key figure of merit for NLO materials. rsc.orgrsc.org

Tuning Solubility and Morphology: The introduction of long alkyl chains can significantly alter the molecule's physical properties. rsc.orgresearchgate.netrsc.org These chains can improve solubility in specific solvents, which is crucial for solution-based processing of materials. They can also induce self-assembly into organized structures, such as Langmuir-Blodgett films, which is vital for creating non-centrosymmetric bulk materials required for second-harmonic generation. rsc.orgnih.govbangor.ac.ukresearchgate.netnih.gov

Controlling Photoisomerization: Stilbene and its derivatives can undergo reversible isomerization between the trans and cis forms upon irradiation with light. This photoswitching behavior can be exploited in applications such as optical data storage and molecular switches. The specific donor and acceptor groups can influence the wavelengths required for switching and the thermal stability of the isomers. researchgate.net

Contextualizing 4-(Dioctadecylamino)-4'-nitrostilbene within Push-Pull Stilbene Chemistry

The compound 4-(Dioctadecylamino)-4'-nitrostilbene is a classic example of a push-pull stilbene designed for advanced material applications. Its structure can be deconstructed to understand its function:

Electron Donor (Push): The dioctadecylamino group (-N(C₁₈H₃₇)₂) at the 4-position is a very strong electron-donating group.

π-Conjugated Bridge: The stilbene backbone provides the conjugated system that facilitates charge transfer from the donor to the acceptor.

Electron Acceptor (Pull): The nitro group (-NO₂) at the 4'-position is a powerful electron-withdrawing group.

The core chromophore responsible for the electronic and optical properties is essentially 4-amino-4'-nitrostilbene. The two long octadecyl (C₁₈H₃₇) chains attached to the amino group serve a critical, distinct purpose. They render the molecule amphiphilic, with a polar (hydrophilic) head (the nitro-stilbene part) and long nonpolar (hydrophobic) tails. nih.govnih.gov This design is intentionally implemented to control the supramolecular organization of the chromophores. It enhances solubility in nonpolar organic solvents and promotes the formation of highly ordered, non-centrosymmetric thin films (e.g., Langmuir-Blodgett films), which is a key challenge and requirement for realizing functional NLO devices. rsc.orgbangor.ac.uk

The optical properties of 4-(Dioctadecylamino)-4'-nitrostilbene are expected to be very similar to its well-studied, shorter-chain analog, 4-(Dimethylamino)-4'-nitrostilbene (DANS), as the fundamental electronic structure of the chromophore is nearly identical. acs.org The primary role of the long alkyl chains is to influence processability and solid-state packing. rsc.org

Data Tables

The following table summarizes key properties of closely related stilbene compounds to provide context for the expected characteristics of 4-(Dioctadecylamino)-4'-nitrostilbene.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| 4-Nitrostilbene | C₁₄H₁₁NO₂ | 225.24 | 155-158 | Parent structure with only an acceptor group. nih.gov |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | C₁₆H₁₆N₂O₂ | 268.31 | 256-259 | Direct "push-pull" analog with short alkyl chains. chemicalbook.com |

| 4-(Dioctadecylamino)-4'-nitrostilbene | C₅₀H₈₄N₂O₂ | 745.22 | Not available | Target compound with long alkyl chains for solubility and self-assembly. |

Properties

IUPAC Name |

4-[2-(4-nitrophenyl)ethenyl]-N,N-dioctadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45-51(46-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-41-37-47(38-42-49)35-36-48-39-43-50(44-40-48)52(53)54/h35-44H,3-34,45-46H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZHKQYCPRZNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392457 | |

| Record name | 4-(DIOCTADECYLAMINO)-4'-NITROSTILBENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126229-89-8 | |

| Record name | 4-(DIOCTADECYLAMINO)-4'-NITROSTILBENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Molecular Engineering of 4 Dioctadecylamino 4 Nitrostilbene

Established Synthetic Pathways for Stilbene (B7821643) Derivatives

The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wiley-vch.deorganic-chemistry.org Discovered by Georg Wittig in 1954, this reaction is versatile for preparing various substituted stilbenes. wiley-vch.de The general mechanism involves the formation of a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl substituents) typically react rapidly and irreversibly to yield predominantly (Z)-alkenes. organic-chemistry.org

Stabilized ylides (with electron-withdrawing groups like carbonyl or cyano) are more stable, allowing the reaction intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which leads to the formation of (E)-alkenes with high selectivity. organic-chemistry.org

For the synthesis of a trans-stilbene (B89595) derivative like 4-(dioctadecylamino)-4'-nitrostilbene, a stabilized ylide would be required to ensure high (E)-selectivity. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions instead of phosphonium ylides. wiley-vch.dewikipedia.org This method is renowned for producing alkenes with high (E)-stereoselectivity, often exceeding that of the traditional Wittig reaction. wikipedia.orgresearchgate.net

In the HWE reaction, deprotonation of a benzylphosphonate ester creates a nucleophilic carbanion that attacks an aldehyde. The resulting intermediate eliminates a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying product purification compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction. wiley-vch.dewikipedia.org The reaction conditions are generally mild, and the phosphonate (B1237965) carbanions are more nucleophilic than their corresponding phosphonium ylides, leading to excellent yields. wiley-vch.de The strong preference for the (E)-isomer makes the HWE reaction a very effective strategy for synthesizing trans-stilbene derivatives. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. The Mizoroki-Heck reaction, commonly known as the Heck reaction, is particularly useful for stilbene synthesis. nih.govwikipedia.org It involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For stilbene synthesis, this typically involves reacting an aryl halide with styrene (B11656) or coupling two different aryl components. nih.govthieme-connect.com

The reaction generally proceeds with high stereoselectivity to yield the more stable (E)-stilbene isomer. wiley-vch.dethieme-connect.com The Heck reaction tolerates a wide variety of functional groups, making it suitable for complex molecules. orgsyn.org Variations of the reaction have been developed to work in environmentally benign solvents like water or ionic liquids and can be accelerated using microwave irradiation. nih.govnih.gov This methodology provides a powerful and direct route to substituted stilbenes from readily available starting materials. orgsyn.org

The Perkin reaction, developed by William Henry Perkin, is an aldol (B89426) condensation between an aromatic aldehyde and an acid anhydride, using an alkali salt of the acid as a base catalyst. byjus.comlibretexts.org This reaction produces an α,β-unsaturated aromatic acid, such as cinnamic acid. byjus.com While it does not directly yield stilbene, the cinnamic acid derivatives can be decarboxylated to form stilbenes. nih.gov The reaction's utility has been demonstrated in the synthesis of the naturally occurring stilbene, resveratrol. byjus.comlibretexts.org The classical Perkin reaction can exhibit interesting facets, such as simultaneous condensation and decarboxylation, leading directly to hydroxystilbenes in some cases. wiley-vch.detandfonline.com

Table 1: Comparison of Major Synthetic Pathways for Stilbene Derivatives

| Reaction | Key Reagents | Primary Product Stereochemistry | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | (Z) for non-stabilized ylides; (E) for stabilized ylides | Versatile, well-established | Stereocontrol can be challenging; triphenylphosphine oxide byproduct can be difficult to remove |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base, Aldehyde/Ketone | Predominantly (E) | High (E)-selectivity, water-soluble phosphate (B84403) byproduct is easily removed, higher reactivity | Phosphonate esters are less readily available than phosphonium salts |

| Heck Reaction | Aryl halide, Alkene, Palladium catalyst, Base | Predominantly (E) | High (E)-selectivity, excellent functional group tolerance, direct C-C bond formation | Requires transition metal catalyst, potential for side reactions like 1,1-diarylethylene formation orgsyn.org |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride, Alkali salt of the acid | Not directly applicable for stilbene; forms α,β-unsaturated acids | Uses readily available starting materials | Indirect route requiring subsequent decarboxylation, sometimes low yields wiley-vch.de |

Specific Considerations for the Synthesis of 4-(Dioctadecylamino)-4'-nitrostilbene

The synthesis of 4-(dioctadecylamino)-4'-nitrostilbene requires a convergent approach where the two differently substituted aromatic rings are coupled. The strong electron-donating and electron-withdrawing groups at opposite ends of the conjugated system necessitate a synthetic strategy that can accommodate these functionalities. Reactions like the HWE or Heck coupling are particularly well-suited for this purpose due to their high stereoselectivity for the desired (E)-isomer and tolerance for diverse functional groups.

A plausible synthetic route would involve the preparation of two key intermediates: one containing the 4-(dioctadecylamino)phenyl moiety and the other containing the 4-nitrophenyl moiety. For an HWE reaction, these intermediates could be 4-(dioctadecylamino)benzaldehyde and diethyl (4-nitrobenzyl)phosphonate.

The synthesis of the aldehyde precursor would likely begin with the N-alkylation of a suitable aniline (B41778) derivative, such as 4-aminophenol (B1666318) or 4-fluoro-1-nitrobenzene, with an 18-carbon alkyl halide (e.g., 1-bromooctadecane). This step would be followed by functional group manipulations to install the aldehyde. Similarly, the phosphonate precursor is readily synthesized from 4-nitrobenzyl bromide and triethyl phosphite (B83602) via the Arbuzov reaction. The final HWE coupling step would then construct the stilbene core with the desired push-pull substitution pattern.

The incorporation of two octadecyl (C18) chains into the molecular structure is a deliberate molecular engineering strategy designed to control the material's physical and chemical properties. nih.gov These long, flexible, and nonpolar alkyl chains significantly influence solubility, intermolecular interactions, and solid-state packing. acs.org

The primary functions of these long alkyl chains are:

Enhanced Solubility: They drastically increase the molecule's solubility in nonpolar organic solvents and polymer matrices, which is crucial for solution-based processing and device fabrication.

Control of Self-Assembly: The van der Waals forces between adjacent alkyl chains can drive the self-assembly of molecules into highly ordered structures, such as lamellar or columnar phases in thin films or single crystals. This molecular ordering is critical for optimizing the bulk properties of materials used in nonlinear optics and organic electronics. acs.org

Modification of Crystal Packing: The bulky nature of the dioctadecylamino group can induce a twisted conformation in the molecule, influencing its photophysical properties. The interdigitation of alkyl chains between neighboring molecules directs the orientation and packing in the solid state. acs.org

Improved Film Formation: The presence of long alkyl chains improves the processability of the material, facilitating the formation of uniform, high-quality thin films by methods like spin-coating or vacuum deposition.

Table 2: Influence of Long Alkyl Chains on Molecular Properties

| Property | Effect of Dioctadecyl Chains | Rationale |

|---|---|---|

| Solubility | Significantly increased in nonpolar solvents | The nonpolar alkyl chains dominate the solute-solvent interactions, overcoming the polarity of the stilbene core. |

| Melting Point | Generally lowered compared to unsubstituted analogs | The flexible chains disrupt efficient, compact crystal packing, reducing the lattice energy. |

| Molecular Packing | Promotes ordered self-assembly and interdigitation | Strong van der Waals interactions between the long chains provide a driving force for regular packing arrangements. acs.org |

| Processability | Improved for solution-based film deposition | Enhanced solubility and viscosity control allow for the formation of smooth, homogeneous films. |

Optimization of Reaction Conditions for Yield and Purity

Achieving high yields and purity is paramount in the synthesis of specialized organic materials like 4-(dioctadecylamino)-4'-nitrostilbene. The optimization of reaction conditions is a critical step in this process and is influenced by several factors, including the choice of solvent, catalyst, temperature, and reaction time.

For the Horner-Wadsworth-Emmons reaction, the choice of base and solvent can significantly impact the yield and stereoselectivity. The use of phase-transfer catalysis systems has been shown to be effective in improving the yields of HWE reactions for stilbene synthesis, particularly when dealing with reactants that have limited solubility in common organic solvents. researchgate.net Microwave irradiation has also been employed to accelerate reaction times and improve yields in related olefination reactions. researchgate.net

In the case of the Knoevenagel condensation, the selection of the catalyst is crucial. While traditional catalysts include organic bases like piperidine, recent advancements have focused on the use of solid-supported catalysts and greener solvent systems to simplify product isolation and reduce environmental impact. researchgate.netacgpubs.org The reaction temperature and time are also critical parameters that need to be carefully controlled to minimize the formation of side products and ensure complete conversion of the starting materials.

The purification of the final product typically involves techniques such as column chromatography and recrystallization to remove any unreacted starting materials and byproducts. The long alkyl chains of the dioctadecylamino group can influence the solubility of the compound, which needs to be taken into account when selecting appropriate solvents for purification.

Molecular Modification and Functionalization Approaches for Stilbene Chromophores

The properties of stilbene chromophores can be finely tuned through molecular modification and functionalization. These modifications are aimed at enhancing specific characteristics of the molecule, such as its processability, electronic properties, and stability.

Impact of Alkyl Chain Substitution on Processing and Film Formation

The incorporation of long alkyl chains, such as the dioctadecyl groups in 4-(dioctadecylamino)-4'-nitrostilbene, has a profound impact on the material's processing characteristics and its ability to form well-ordered thin films. These long alkyl chains increase the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and blade-coating. monash.edursc.org

The length and nature of the alkyl chains can also influence the molecular packing and orientation in the solid state. Longer alkyl chains can promote self-assembly into well-defined layered structures, which can be beneficial for applications in organic electronics where charge transport is dependent on molecular ordering. monash.edu However, the flexibility of long alkyl chains can also introduce disorder, and finding the optimal chain length is often a key aspect of molecular design. Studies on related organic semiconductors have shown that both short and long alkyl chains can lead to higher charge carrier mobilities, with intermediate chain lengths sometimes resulting in less ordered films. monash.edu

The table below summarizes the general effects of alkyl chain length on the properties of organic semiconductor thin films, which can be extrapolated to understand the role of the dioctadecyl chains in 4-(dioctadecylamino)-4'-nitrostilbene.

| Alkyl Chain Length | Impact on Solubility | Impact on Film Morphology | Potential Effect on Device Performance |

| Short | Lower solubility | Can lead to more tilted molecular orientations | May result in good charge transport if lateral stacking is favorable |

| Intermediate | Moderate solubility | May result in the formation of multiple polymorphs and less ordered films | Can lead to lower charge carrier mobilities |

| Long | Higher solubility | Promotes higher quality films with larger domain sizes and edge-on orientation | Can lead to improved charge transport due to better film quality |

Donor-Acceptor Strength Modulation for Tunable Electronic Characteristics

The electronic properties of 4-(dioctadecylamino)-4'-nitrostilbene are dominated by its donor-acceptor (D-A) architecture. The dioctadecylamino group acts as a strong electron donor, while the nitro group is a potent electron acceptor. This arrangement leads to a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is responsible for the molecule's unique optical and electronic properties. researchgate.netresearchgate.net

The strength of the donor and acceptor groups can be modulated to tune the electronic characteristics of the molecule. For instance, replacing the dioctadecylamino group with a weaker donor or the nitro group with a weaker acceptor would result in a blue-shift of the absorption and emission spectra, corresponding to a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, introducing stronger donor or acceptor groups would lead to a red-shift and a smaller HOMO-LUMO gap. beilstein-journals.org

The table below illustrates the general trend of how modifying donor and acceptor strength can affect the electronic properties of D-A stilbene chromophores.

| Donor Strength | Acceptor Strength | HOMO-LUMO Gap | Absorption/Emission Wavelength |

| Strong | Strong | Small | Long (Red-shifted) |

| Strong | Weak | Intermediate | Intermediate |

| Weak | Strong | Intermediate | Intermediate |

| Weak | Weak | Large | Short (Blue-shifted) |

Strategies for Enhancing Molecular Stability within Diverse Environments

The stability of stilbene chromophores is a critical consideration for their practical applications, as they can be susceptible to photodegradation. nih.gov The primary degradation pathway for stilbenes involves photoisomerization from the trans to the cis isomer, which can be followed by irreversible chemical reactions. researchgate.net

Several strategies can be employed to enhance the molecular stability of stilbene derivatives. One approach is to introduce bulky substituents near the central double bond, which can sterically hinder the trans-cis isomerization process. acs.org Another strategy involves rigidifying the molecular structure by incorporating the stilbene unit into a more complex, fused ring system, which can significantly improve photostability.

Computational and Theoretical Investigations of Electronic Structure and Photophysics

Quantum Chemical Methodologies for Stilbene (B7821643) Chromophores

To accurately model the behavior of stilbene chromophores, a variety of quantum chemical methodologies are employed, each suited for different aspects of their ground and excited-state properties.

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TDDFT), are widely used computational methods for investigating the properties of donor-acceptor stilbene derivatives. nih.gov These approaches offer a favorable balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

DFT is primarily used to determine the ground-state properties, including optimized molecular geometries, electronic structures, and vibrational frequencies. nih.govrsc.org For molecules like DANS, DFT calculations have been instrumental in exploring experimental results from vibrational spectroscopy and understanding reaction mechanisms. mdpi.com

TDDFT is the workhorse for studying excited-state phenomena. It is used to calculate vertical excitation energies, which correspond to absorption spectra, and to optimize excited-state geometries, which are crucial for understanding fluorescence and photochemical reaction pathways. longdom.org TDDFT calculations have been performed on DANS to analyze its two-photon absorption properties and the effects of protonation. mdpi.com However, the accuracy of TDDFT can be highly dependent on the choice of the exchange-correlation functional, and standard functionals sometimes struggle to correctly describe charge-transfer states, which are central to the photophysics of these molecules. acs.org

For a more accurate description of complex excited-state dynamics involving multiple electronic states, conical intersections, and intersystem crossings, more advanced methods are required. Multi-State n-Electron Valence State Perturbation Theory (MS-NEVPT2) is a high-level ab initio method that accounts for both static and dynamic electron correlation. mdpi.comresearchgate.netnih.gov

This methodology has been applied to DANS to map out the intricate photorelaxation pathways following excitation to the first singlet excited state (S1). mdpi.comnih.gov These calculations can reveal the interwoven networks of conical intersections (points of degeneracy between electronic states) and intersystem crossings (transitions between singlet and triplet states) that govern the molecule's fate after absorbing light. mdpi.comresearchgate.net Such studies provide a detailed picture of competing decay pathways, including trans-cis isomerization and fluorescence, explaining how the molecule dissipates the absorbed energy. nih.gov The table below shows relative potential energies for key geometries of DANS calculated with the MS-NEVPT2 method, illustrating the energy landscape of its excited states. researchgate.net

| Geometric State | S0 (eV) | S1 (eV) | S2 (eV) | T1 (eV) | T2 (eV) | T3 (eV) |

| trans-DANS | 0.00 | 3.01 | 3.90 | 2.11 | 2.94 | 3.63 |

| cis-DANS | 0.60 | 3.33 | 3.97 | 1.83 | 3.07 | 3.69 |

| twist-DANS | 1.58 | 1.59 | 3.52 | 1.57 | 3.23 | 3.84 |

| TS-DANS | 2.01 | 3.15 | 4.02 | 1.25 | 3.14 | 3.78 |

| DHP | 0.72 | 3.02 | 3.61 | 2.03 | 2.37 | 3.18 |

| Data derived from MS-NEVPT2 calculations on SA6-CASSCF optimized geometries for 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS). Energies are relative to the trans-S0 state. TS-DANS refers to the ground state transition state, and DHP refers to the dihydrophenanthrene state. researchgate.net |

Beyond DFT and MS-NEVPT2, other ab initio (first-principles) methods are used to characterize the properties of stilbene derivatives relevant to optical systems. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally expensive, can provide benchmark results for electronic energies and molecular properties. For nonlinear optical (NLO) applications, these methods are used to calculate molecular hyperpolarizabilities, which are measures of the NLO response. longdom.org Ab initio calculations have been crucial in elucidating the structural origins of optical nonlinearity in various stilbene derivatives. researchgate.net

Elucidation of Electronic Transitions and Intramolecular Charge Transfer Mechanisms

The defining characteristic of push-pull chromophores is the significant redistribution of electron density upon photoexcitation, a process known as Intramolecular Charge Transfer (ICT).

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to understand electronic transitions and chemical reactivity. youtube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in the primary electronic excitation. nih.gov

In donor-acceptor stilbenes like 4-(Dioctadecylamino)-4'-nitrostilbene, the HOMO is typically localized on the electron-donating amino group and the stilbene bridge, while the LUMO is concentrated on the electron-accepting nitro group and the bridge. longdom.org The electronic transition from the HOMO to the LUMO (a π → π* transition) results in a significant shift of electron density from the donor end of the molecule to the acceptor end. longdom.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides an estimate of the energy required for the lowest electronic transition and influences the molecule's color and reactivity. researchgate.net A smaller energy gap generally corresponds to absorption at longer wavelengths (a red shift). Computational methods like DFT are routinely used to calculate the energies and spatial distributions of these orbitals. longdom.org

| Orbital | Description | Typical Localization in Donor-Acceptor Stilbenes |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the electron-donor (amino) group and π-conjugated bridge. Acts as the electron source. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the electron-acceptor (nitro) group and π-conjugated bridge. Acts as the electron sink. |

Upon excitation, the molecule transitions from the ground state to a Franck-Condon excited state. This initial state, often termed a locally excited (LE) state, can then relax into a more stable Intramolecular Charge Transfer (ICT) state, which is characterized by a large dipole moment due to significant charge separation. nih.govrsc.org

The nature and dynamics of these ICT states are highly sensitive to the molecular environment, particularly solvent polarity. nih.gov In polar solvents, the large dipole moment of the ICT state is stabilized, often leading to a significant red shift in the fluorescence spectrum. longdom.org Computational studies have explored the potential energy surfaces of molecules like DANS to understand the formation of these ICT states. mdpi.com One prominent model is the Twisted Intramolecular Charge Transfer (TICT) model, which proposes that torsional motion (twisting) around the single bonds connecting the donor or acceptor groups to the stilbene core facilitates the charge transfer process, leading to a stabilized, non-planar ICT state. longdom.orgrsc.org Theoretical calculations help to identify the specific torsional modes involved and the energy barriers associated with these twisting motions, providing a mechanistic understanding of the ultrafast ICT dynamics observed experimentally. nih.gov

Photorelaxation Mechanisms and Excited State Dynamics

Upon absorption of a photon and excitation to the first excited singlet state (S₁), 4-(dioctadecylamino)-4'-nitrostilbene undergoes a series of rapid relaxation processes. The donor-acceptor nature of the molecule, with the dioctadecylamino group acting as an electron donor and the nitro group as an electron acceptor, leads to a significant charge-transfer character in the excited state. Theoretical models, particularly those employing multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2), have been instrumental in mapping the potential energy surfaces of these excited states. researchgate.netnih.gov

Conical Intersections (CIs) in Stilbene Photoisomerization Pathways

Conical intersections are points of degeneracy between electronic states that facilitate highly efficient non-radiative transitions, acting as funnels for the deactivation of excited states. researchgate.netmdpi.com In the context of 4-(dioctadecylamino)-4'-nitrostilbene, CIs between the first excited singlet state (S₁) and the ground state (S₀) are pivotal in the trans-cis photoisomerization process.

Computational studies on DANS have identified a network of five distinct S₁/S₀ CIs. researchgate.netnih.gov These intersections are located at various points along the isomerization coordinate, primarily involving the torsion of the central ethylenic double bond (C=C). mdpi.com For instance, after excitation, the cis-isomer can efficiently decay back to the ground state through a twisted S₁/S₀ conical intersection, leading to either the trans or cis ground state product. nycu.edu.tw However, for the trans-isomer, the singlet relaxation pathway is hindered by a significant energy barrier on the S₁ surface, making direct access to the key twisting conical intersections less favorable upon initial excitation. researchgate.netnih.gov

The geometries of these critical points on the potential energy surface have been optimized using computational methods. Key S₁/S₀ CIs are characterized by specific torsional angles of the central double bond, as detailed in the table below.

| Conical Intersection | Central C=C Torsional Angle (αC=C) | Description |

| CI-S₁/S₀-cis | -31.98° | Accessible from the cis-S₁ state. |

| CI-S₁/S₀-twist-c | -109.14° | A key funnel for cis → trans isomerization. |

| CI-S₁/S₀-twist-t | -96.74° | A twisted geometry on the isomerization pathway. |

| CI-S₁/S₀-trans | -154.63° | Located on the pathway but energetically less accessible from trans-S₁-FC. |

| CI-S₁/S₀-DHP | N/A | Involved in a competing ring-closing reaction to form dihydrophenanthrene (DHP). |

This data is based on computational studies of the DANS analogue. mdpi.com

Intersystem Crossing (ISC) Networks and Triplet State Formation

In addition to deactivation through conical intersections on the singlet potential energy surface, intersystem crossing (ISC) to the triplet manifold provides an alternative and significant relaxation pathway for push-pull stilbenes. nih.govmdpi.com The presence of the nitro group, in particular, is known to promote ISC. mdpi.com

Theoretical calculations have mapped out a complex network of singlet-triplet crossings for the DANS molecule, including three S₁/T₂, one S₁/T₁, and one S₀/T₁ ISC points, alongside three T₂/T₁ conical intersections. researchgate.netnih.gov For the trans-isomer, the relaxation is calculated to proceed predominantly along a triplet pathway following the initial ultrafast conversion to the quinoid form. researchgate.netnycu.edu.tw This dominant pathway is described as:

trans-S₁-FC → ISC-S₁/T₂-trans → CI-T₂/T₁-trans → ISC-S₀/T₁-twist → trans- or cis-S₀ researchgate.net

Influence of Molecular Torsion and Conformational Changes on Photophysical Pathways

The photophysical pathways of 4-(dioctadecylamino)-4'-nitrostilbene are intrinsically linked to torsional motions and conformational changes within the molecule. The primary torsional motion is the rotation around the central C=C double bond, which defines the trans-cis isomerization coordinate and leads to the twisted conical intersections. ntu.edu.twnih.gov

Beyond the central double bond, torsion around the single bonds connecting the phenyl rings to the ethylenic bridge and the bonds connected to the donor and acceptor groups can also play a role. ntu.edu.twnih.gov In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can become a significant deactivation channel for some donor-acceptor stilbenes. ntu.edu.twnih.gov This state is characterized by a perpendicular arrangement of the donor or acceptor group with respect to the rest of the molecule, leading to a highly polar, weakly fluorescent species. nih.gov While the formation of a stable TICT state is considered unimportant for the excited decay of some aminostilbenes, it is a proposed deactivation pathway for DANS in polar solvents, where it can compete with both fluorescence and isomerization. nih.govnih.gov

The long dioctadecyl chains in 4-(dioctadecylamino)-4'-nitrostilbene, while not directly involved in the electronic transitions of the chromophore, can influence the photophysics by affecting the molecule's interaction with its environment and potentially imposing steric constraints on certain torsional motions, although the core relaxation dynamics are expected to mirror those of the well-studied DANS analogue.

Nonlinear Optical Properties and Phenomena of 4 Dioctadecylamino 4 Nitrostilbene

Second-Order Nonlinear Optical (NLO) Responses

The non-centrosymmetric charge distribution inherent to 4-(Dioctadecylamino)-4'-nitrostilbene gives rise to substantial second-order NLO effects. These properties are foundational for technologies that involve the manipulation of light by electrical fields or the generation of new light frequencies.

Second Harmonic Generation (SHG) Efficiency and Phase Matching Considerations

Second Harmonic Generation (SHG) is a process where two photons of the same frequency interact with the NLO material to generate a single photon with twice the frequency (and half the wavelength). The efficiency of this process in materials containing 4-(Dioctadecylamino)-4'-nitrostilbene and its analogues, often referred to as DANS, is notable. To achieve high efficiency, the material must be macroscopically non-centrosymmetric, a condition often realized by incorporating the chromophores into a polymer matrix and then applying a strong electric field to align the molecules (electric-field poling).

A critical factor for efficient SHG is fulfilling the phase-matching condition, where the fundamental and the second-harmonic waves propagate at the same phase velocity through the material. rp-photonics.com Failure to achieve phase matching leads to destructive interference, causing the SHG signal to oscillate rather than grow monotonically. rp-photonics.com In materials like DANS, birefringent phase matching is a common technique used to overcome the natural dispersion of the material. rp-photonics.com This involves carefully selecting the polarization of the light and the orientation of the crystal to balance the refractive indices at the fundamental and second-harmonic frequencies. youtube.com For thin films, such as those prepared by the Langmuir-Blodgett technique, quasi-phase matching can be an alternative strategy, involving the creation of a periodic structure to compensate for the phase mismatch. rsc.orglight-am.com

| Property | Description | Significance |

| Macroscopic Alignment | Chromophores must be arranged in a non-centrosymmetric structure. | A prerequisite for observing a bulk second-order NLO response like SHG. |

| Phase Matching | The momentum of the interacting photons must be conserved, requiring the refractive index of the fundamental and second-harmonic waves to be equal. | Essential for achieving constructive interference and maximizing SHG conversion efficiency over a significant interaction length. rp-photonics.com |

| Conversion Efficiency | A measure of how effectively the fundamental frequency is converted to the second harmonic. | High efficiency is crucial for practical applications in frequency doubling for lasers and other light sources. |

Electro-Optic (EO) Effects and Modulator Applications

The electro-optic (EO) or Pockels effect describes the change in a material's refractive index in response to an applied low-frequency electric field. rp-photonics.com This effect is the cornerstone of electro-optic modulators, which are critical components in optical communication systems for encoding electrical signals onto optical carriers. researchgate.net Materials incorporating DANS chromophores are highly prized for these applications due to their large EO coefficients. mdpi.com

An electro-optic modulator typically utilizes an interferometric design, such as a Mach-Zehnder interferometer. rp-photonics.comjenoptik.com The incoming light is split into two paths, one of which passes through the EO material. Applying a voltage changes the refractive index of this arm, inducing a phase shift in the light passing through it. newport.com When the two paths are recombined, this phase difference translates into a modulation of the light's amplitude. rp-photonics.com The performance of such a modulator is often characterized by its half-wave voltage (Vπ), the voltage required to induce a phase shift of π, with lower values being more desirable. newport.com DANS-based polymer systems have been developed to exhibit high EO activity, enabling the fabrication of modulators with low driving voltages and high bandwidths, reaching into the gigahertz range. mdpi.comjenoptik.com

| Parameter | Definition | Importance in Modulators |

| Electro-Optic Coefficient (r) | A tensor quantity that relates the change in the refractive index to the applied electric field. | A larger 'r' value leads to a greater refractive index change for a given voltage, enabling more efficient modulation. |

| Half-Wave Voltage (Vπ) | The voltage required to induce a phase shift of 180° (π radians). newport.com | A key figure of merit; a lower Vπ indicates a more efficient modulator that requires less power to operate. newport.com |

| Bandwidth | The range of frequencies over which the modulator can operate effectively. | High bandwidth is essential for high-speed data transmission in modern telecommunications. researchgate.net |

Hyperpolarizability and Molecular Design for Enhanced Second-Order NLO Activity

The macroscopic second-order NLO response of a material is rooted in the microscopic first hyperpolarizability (β) of its constituent molecules. For push-pull chromophores like 4-(Dioctadecylamino)-4'-nitrostilbene, the value of β is significantly enhanced by its specific molecular design.

The molecule's structure facilitates a substantial change in dipole moment upon excitation. The dioctadecylamino group acts as a powerful electron donor, pushing electron density through the conjugated π-system of the stilbene (B7821643) bridge to the electron-withdrawing nitro group. ucf.edu This intramolecular charge-transfer (ICT) character results in a large difference between the ground-state and excited-state dipole moments, a key factor that directly contributes to a large β value. Theoretical and experimental studies on DANS and related molecules have consistently shown high hyperpolarizability, making them benchmark materials for second-order NLO applications. mdpi.com The design principle of connecting strong donor and acceptor groups via an efficient conjugated bridge is a well-established strategy for maximizing the second-order NLO response in organic molecules. rsc.org

Third-Order Nonlinear Optical (NLO) Responses

While possessing a permanent dipole moment that favors second-order effects, the extended π-conjugation in 4-(Dioctadecylamino)-4'-nitrostilbene also gives rise to significant third-order NLO phenomena. These effects are dependent on the intensity of the light itself and are crucial for applications like all-optical switching and optical power limiting.

Two-Photon Absorption (2PA) Cross-Sections and Spectral Characteristics

Two-photon absorption (2PA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This allows for excitation of electronic states using light with nearly half the energy (twice the wavelength) required for one-photon absorption. lanl.gov The efficiency of this process is quantified by the 2PA cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units.

Studies on the closely related 4-Dimethylamino-4'-nitrostilbene (DANS) show that the 2PA spectrum is influenced by the charge-transfer characteristics of the molecule. ucf.eduresearchgate.net The primary 2PA peak corresponds to the S₀→S₁ electronic transition. researchgate.net The spectral position of this peak is sensitive to the solvent environment, shifting to longer wavelengths (a red shift) in more polar solvents. researchgate.net This solvatochromism indicates a significant interaction between the molecule's dipole moment and the surrounding solvent molecules. researchgate.net The magnitude of the 2PA cross-section for DANS can be substantial, with reported peak values varying in different solvents, for instance, ranging from 160 GM to 240 GM. researchgate.net The low symmetry of the DANS molecule allows for multiple electronic states to be 2PA-active, which can lead to complex spectral features. ucf.edu

| Parameter | Value Range (for DANS) | Wavelength Range |

| **Peak 2PA Cross-Section (σ₂) ** | 160 - 240 GM | 834 - 892 nm |

| Solvent Dependence | Peak position shifts to longer wavelengths with increasing solvent polarity. researchgate.net | N/A |

Data based on the closely related 4-Dimethylamino-4'-nitrostilbene (DANS) as a proxy. researchgate.net

All-Optical Switching Principles and Figures of Merit (W and T)

All-optical switching (AOS) refers to the control of one light beam by another, without the need for intermediate electronic signals. aps.org This technology holds the promise of ultra-fast data processing speeds. The principle often relies on the intensity-dependent refractive index (a third-order NLO effect). In a material with a significant nonlinear refractive index, an intense control pulse can momentarily change the refractive index experienced by a co-propagating signal pulse, thereby altering its phase and switching the output of an interferometric device.

For a material to be viable for all-optical switching, it must satisfy two key figures of merit, W and T.

W = n₂I / α₀λ > 1 : This figure of merit relates the nonlinear refractive index (n₂) and the linear absorption coefficient (α₀). A value of W greater than one is required to ensure that a sufficient nonlinear phase shift can be induced before the beam is attenuated by linear absorption.

T = α₂I / α₀ < 1 : This criterion considers the impact of two-photon absorption (α₂). A value of T less than one is necessary to prevent significant signal loss due to 2PA, which can be a limiting factor at high intensities.

While DANS-type molecules are primarily investigated for their second-order NLO properties, their significant third-order response, including a notable 2PA cross-section, suggests they could be candidates for all-optical switching applications, provided these figures of merit can be met in a specific operational window. ucf.edu

Nonlinear Refractive Index (n2) and Self-Focusing Phenomena

The nonlinear refractive index, denoted as n2, is a crucial third-order NLO property that describes the change in the refractive index of a material in response to the intensity of incident light. This intensity-dependent refractive index is the underlying cause of several important optical phenomena, including self-focusing. In materials with a positive n2, an intense laser beam with a Gaussian intensity profile will induce a graded refractive index profile that mimics a positive lens, causing the beam to converge or "self-focus."

While specific measurements of the nonlinear refractive index for 4-(Dioctadecylamino)-4'-nitrostilbene are not extensively documented in publicly available literature, significant research has been conducted on the closely related and well-studied compound, 4-Dimethylamino-4'-nitrostilbene (DANS). The principles governing the NLO response of DANS are directly applicable to its dioctadecylamino counterpart, with the longer alkyl chains primarily influencing solubility and molecular packing rather than the core electronic structure responsible for the NLO effect.

For DANS, the third-order nonlinearity has been investigated in various environments. For instance, in polymer channel waveguides, the intensity-dependent optical properties have been measured. At a wavelength of 1319 nm, a nonlinear refractive index (n2) of approximately 0.8 x 10⁻¹³ cm²/W has been reported for a DANS side-chain polymer. This value is significant and indicates a strong potential for all-optical switching applications. The self-focusing phenomenon is a direct consequence of this positive nonlinear refractive index. When a high-intensity laser beam propagates through a medium containing these molecules, the higher intensity at the center of the beam creates a higher refractive index, leading to the focusing of the beam. This effect is critical in the design of optical limiters and all-optical switching devices.

The magnitude of n2 is dependent on several factors, including the wavelength of the incident light and the concentration of the NLO chromophore. The electronic structure of the push-pull system in these stilbene derivatives leads to a large third-order susceptibility (χ⁽³⁾), to which n2 is directly related.

Influence of Molecular Environment on Nonlinear Optical Behavior

The nonlinear optical properties of chromophores like 4-(Dioctadecylamino)-4'-nitrostilbene are not intrinsic properties of the isolated molecule alone but are significantly influenced by their surrounding environment. Interactions with solvent molecules, incorporation into polymer matrices, and aggregation behavior can all modulate the NLO response.

Solvatochromism of Nonlinear Absorption and Emission

Solvatochromism refers to the change in the absorption or emission spectra of a chemical compound when dissolved in different solvents of varying polarity. This phenomenon is particularly pronounced in push-pull molecules like 4-(Dioctadecylamino)-4'-nitrostilbene due to their large change in dipole moment upon electronic excitation. The solvent's polarity can stabilize the ground and excited states to different extents, thereby altering the energy gap between them.

Studies on the related compound 4-Dimethylamino-4'-nitrostilbene (DANS) have demonstrated significant solvatochromic shifts in both linear and nonlinear absorption. The two-photon absorption (2PA) peak of DANS, for example, shows a systematic red shift as the solvent polarity increases. In a low-dielectric constant solvent like isobutyl isobutyrate (dielectric constant ≈ 4), the 2PA peak is observed around 834 nm. wikipedia.org In contrast, in a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO) (dielectric constant ≈ 48), the peak shifts to approximately 892 nm. wikipedia.org This shift is a direct consequence of the stabilization of the more polar excited state in polar solvents.

The following interactive data table illustrates the solvatochromic shift of the two-photon absorption peak for DANS in a range of solvents with varying dielectric constants.

| Solvent | Dielectric Constant | 2PA Peak (nm) |

| Isobutyl isobutyrate | 4 | 834 |

| Chloroform | 4.8 | - |

| Isobutyl acetate | 5.3 | - |

| Tetrahydrofuran (THF) | 7.6 | - |

| Dichloromethane | 9.1 | - |

| Acetone | 21 | - |

| Dimethyl sulfoxide (DMSO) | 48 | 892 |

Data for some solvents in the intermediate polarity range is not specified in the provided search results.

The emission spectra of these compounds also exhibit strong solvatochromism. The fluorescence quantum yield of DANS, for instance, is highly dependent on the solvent environment. In nonpolar solvents like pentane, the quantum yield is relatively high, while in polar solvents like dimethylformamide, it is significantly quenched. This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway.

Effects of Polymer Matrix Incorporation on NLO Coefficients

When 4-(Dioctadecylamino)-4'-nitrostilbene is dispersed in a polymer matrix, such as poly(methyl methacrylate) (PMMA), the resulting guest-host system can exhibit a significant third-order NLO response. The NLO coefficients of the composite material are dependent on the concentration of the chromophore, the poling efficiency (for second-order NLO materials), and the interaction between the chromophore and the polymer chains.

Research on DANS side-chain polymers has shown that these materials can have a nonlinear refractive index (n2) on the order of 0.8 x 10⁻¹³ cm²/W at 1319 nm. This value is comparable to other promising materials for all-optical switching. The polymer backbone in side-chain polymers provides a means of covalently attaching the chromophores, which can lead to higher chromophore densities and improved temporal stability of the NLO properties compared to guest-host systems.

The processing conditions, such as the method of film casting and any subsequent poling or annealing steps, can also affect the final NLO coefficients. The long dioctadecylamino chains of the target molecule can act as plasticizers, potentially lowering the glass transition temperature of the polymer and affecting the orientational stability of the chromophores. However, these long chains can also promote self-assembly into non-centrosymmetric structures, which is beneficial for second-order NLO applications.

Supramolecular Assembly and Aggregation Effects on NLO Response

The self-assembly of NLO chromophores into well-defined supramolecular structures can lead to a significant enhancement of the NLO response. The long dioctadecylamino chains in 4-(Dioctadecylamino)-4'-nitrostilbene can facilitate the formation of organized assemblies, such as Langmuir-Blodgett films or crystalline micro-domains within a polymer matrix. The arrangement of the molecules in these assemblies is crucial in determining the macroscopic NLO properties.

For second-order NLO effects, a non-centrosymmetric arrangement of the chromophores is required. Supramolecular assembly can be a powerful tool to achieve this without the need for an external electric field poling. For third-order NLO effects, aggregation can lead to changes in the electronic coupling between molecules, which can either enhance or diminish the NLO response.

Aggregation-induced emission (AIE) is another phenomenon that can be relevant for stilbene derivatives. In some cases, molecules that are weakly fluorescent in solution can become highly emissive upon aggregation. This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. While not directly a nonlinear optical response, the emissive properties are closely tied to the electronic structure that governs the NLO behavior. The formation of nano-flakes and cuboid-shaped nanocrystals has been observed in related fluorene-derived cyanostilbenes, which exhibit bright emission in the solid and aggregated states. This indicates that controlled aggregation can be a route to enhance the optical properties of these materials.

The study of supramolecular assemblies of 4-(Dioctadecylamino)-4'-nitrostilbene is an active area of research, with the goal of harnessing the collective electronic properties of the assembled chromophores to create materials with superior NLO performance.

Materials Science and Fabrication Methodologies for 4 Dioctadecylamino 4 Nitrostilbene

Integration into Polymer Matrices for Composite Functional Materials

The development of composite materials by embedding 4-(dioctadecylamino)-4'-nitrostilbene into polymer matrices is a promising approach to combine the processability and mechanical stability of polymers with the functional properties of the chromophore.

Solvent Casting Techniques for Homogeneous Chromophore Dispersion

Solvent casting is a versatile and widely used method for preparing polymer films with embedded functional molecules. nih.govresearchgate.net The process involves dissolving both the polymer and the chromophore in a common solvent, casting the solution onto a substrate, and allowing the solvent to evaporate, leaving behind a composite film. nih.gov For 4-(dioctadecylamino)-4'-nitrostilbene, achieving a homogeneous dispersion is critical to obtaining materials with uniform and predictable properties.

The choice of solvent is a crucial parameter, as it must be able to dissolve both the typically nonpolar polymer matrix and the amphiphilic chromophore. nih.gov The long dioctadecyl chains of the chromophore enhance its solubility in nonpolar solvents, which are often good solvents for common host polymers like polystyrene or poly(methyl methacrylate) (PMMA). However, the polar nitrostilbene head can lead to aggregation, a common issue with dipolar chromophores.

To achieve a homogeneous dispersion and prevent aggregation, a high-quality, volatile solvent is essential to ensure that the casting process does not introduce impurities or defects. researchgate.net The drying process, including temperature and time, must be carefully controlled to influence the final stability and properties of the film. nih.gov

| Parameter | Consideration for Homogeneous Dispersion | Potential Outcome |

| Solvent Choice | Mutual solubility for both polymer and chromophore. | A good solvent system promotes molecular-level mixing and minimizes aggregation. |

| Chromophore Concentration | Kept below the aggregation threshold. | Higher concentrations can lead to phase separation and non-uniformity. |

| Drying Rate | Slow and controlled evaporation. | Rapid drying can trap solvent or induce aggregation due to kinetic effects. |

| Solution Viscosity | Optimized for uniform spreading. | High viscosity can hinder casting, while low viscosity may lead to uneven films. |

Influence of Chromophore Incorporation on Matrix Optical and Mechanical Behavior

The incorporation of 4-(dioctadecylamino)-4'-nitrostilbene into a polymer matrix can significantly alter the material's optical and mechanical properties.

Optical Behavior: The primary optical effect of doping a polymer with a chromophore like 4-(dioctadecylamino)-4'-nitrostilbene is the introduction of new absorption and emission features corresponding to the electronic transitions of the chromophore. The refractive index of the polymer film can also be modified, which is a critical parameter for applications in optical waveguides and other photonic devices. researchgate.net However, the formation of aggregates can lead to undesirable scattering of light and changes in the absorption spectrum, often causing a blue shift (H-aggregation) or red shift (J-aggregation) of the main absorption band.

| Property | Influence of Chromophore Incorporation | Key Factors |

| Refractive Index | Can be increased or tuned based on chromophore concentration. | Chromophore polarizability and concentration. |

| Transparency | May decrease due to scattering from aggregates. | Homogeneity of dispersion. |

| Glass Transition Temperature (Tg) | Generally decreases due to plasticization. | Chromophore size, shape, and concentration. |

| Tensile Strength | May decrease, especially at high loadings. | Chromophore-polymer compatibility and potential for phase separation. |

Strategies for Enhancing Chromophore Loadings and Compatibility within Polymer Hosts

Achieving high chromophore loadings without compromising the optical and mechanical properties of the composite material is a significant challenge. Several strategies can be employed to enhance the loading and compatibility of 4-(dioctadecylamino)-4'-nitrostilbene within polymer hosts.

One approach is to modify the polymer matrix to introduce moieties that have favorable interactions with the chromophore. For instance, incorporating polar co-monomers into a nonpolar polymer backbone can create sites that interact with the polar nitrostilbene head, helping to solvate the chromophore and prevent aggregation.

The use of compatibilizers or surfactants is another effective strategy. These molecules have a dual functionality, with one part interacting with the chromophore and the other with the polymer matrix, effectively acting as a bridge between the two components and promoting a more stable and homogeneous dispersion.

Furthermore, the synthesis of copolymers where the chromophore is covalently attached to the polymer backbone as a side chain can completely prevent phase separation and allow for very high chromophore concentrations. While this approach requires more complex synthesis, it offers the best control over the final material's properties.

Thin Film Fabrication Techniques

For many applications, particularly in electronics and photonics, it is essential to fabricate 4-(dioctadecylamino)-4'-nitrostilbene into well-defined thin films with controlled thickness and molecular organization.

Spin-Coating for Uniform Film Deposition

Spin-coating is a rapid and widely used technique for producing uniform thin films from solution. nih.gov The process involves depositing a solution of the material onto a spinning substrate. The centrifugal force causes the solution to spread evenly, and the solvent evaporates, leaving a thin film. The thickness of the film is primarily controlled by the solution concentration, viscosity, and the spin speed. nih.gov

For 4-(dioctadecylamino)-4'-nitrostilbene, the choice of solvent is critical for successful spin-coating. A solvent that dissolves the chromophore well and has appropriate volatility is required. The amphiphilic nature of the molecule can influence its self-assembly during the rapid drying process of spin-coating, potentially leading to the formation of ordered domains within the film. The uniformity of the resulting film is highly dependent on the optimization of the spin-coating parameters. nih.gov

| Spin-Coating Parameter | Effect on Film Properties | Typical Range |

| Spin Speed | Higher speeds result in thinner films. | 500 - 8000 rpm |

| Solution Concentration | Higher concentrations lead to thicker films. | Dependent on solubility |

| Solvent Volatility | Affects drying rate and film morphology. | N/A |

| Spin Time | Longer times ensure complete solvent evaporation. | 10 - 60 seconds |

Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Film Deposition of Amphiphilic Stilbene (B7821643) Derivatives

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are powerful methods for fabricating highly ordered thin films of amphiphilic molecules with precise control over thickness at the monolayer level. researchgate.net These techniques are particularly well-suited for molecules like 4-(dioctadecylamino)-4'-nitrostilbene due to their amphiphilic nature.

The process begins with the formation of a Langmuir film, which is a monolayer of the amphiphilic molecules spread at the air-water interface. The molecules orient themselves with their hydrophilic heads (the nitrostilbene group) in the water and their hydrophobic tails (the dioctadecylamino chains) extending into the air. By compressing this monolayer with movable barriers, the molecules can be packed into a highly ordered, two-dimensional solid-like state.

In the LB technique, a solid substrate is vertically dipped and withdrawn through this compressed monolayer, transferring the film onto the substrate with each pass. The LS method involves the horizontal transfer of the monolayer onto a substrate. Both techniques allow for the layer-by-layer deposition of multiple monolayers, enabling the construction of multilayer films with well-defined structures.

Studies on amphiphilic stilbene derivatives have shown that they can form stable Langmuir films. researchgate.net The packing and ordering of the molecules in the film can be controlled by the surface pressure applied during compression. These ordered films are of great interest for applications in nonlinear optics and other areas where molecular orientation is critical.

| Technique | Description | Key Advantages |

| Langmuir-Blodgett (LB) | Vertical transfer of a monolayer from the air-water interface to a solid substrate. | Precise control over film thickness and molecular orientation. |

| Langmuir-Schaefer (LS) | Horizontal transfer of a monolayer from the air-water interface to a solid substrate. | Can be advantageous for certain substrates and for preserving the monolayer structure. |

Photobleaching and Patterning for Waveguide Structures

Photobleaching is a key technique for fabricating channel optical waveguides in polymer films doped with nonlinear optical (NLO) chromophores such as 4-(Dioctadecylamino)-4'-nitrostilbene. nih.govoptica.org The process relies on the photochemical alteration of the dye molecule, rendering it permanently unable to fluoresce or absorb light at the bleaching wavelength. wikipedia.org This alteration is typically caused by the cleavage of covalent bonds or non-specific reactions between the chromophore and the surrounding matrix when exposed to light of a specific wavelength and intensity. wikipedia.org

In the context of waveguide fabrication, a polymer film containing 4-(Dioctadecylamino)-4'-nitrostilbene is selectively exposed to light, often from a laser, through a predefined mask. This exposure induces a chemical change in the chromophore molecules in the illuminated regions. The modification of the chromophore's structure leads to a corresponding change in the local refractive index of the polymer film. nih.gov Typically, the photobleached areas exhibit a lower refractive index compared to the unexposed areas. This precisely controlled, patterned difference in refractive index creates a channel structure that can confine and guide light, thus forming an optical waveguide. optica.org

The efficiency of the photobleaching process and the magnitude of the refractive index change can be controlled by parameters such as exposure time, light intensity, and the specific chromophore-polymer system used. optica.org Modeling the photobleaching process is crucial for precisely controlling the index profile to design and optimize the performance of active electro-optical devices. nih.gov This method is considered highly suitable for integrated multilayer optical interconnect applications due to its compatibility with existing electronic processing technologies and its ability to produce low-loss waveguides. optica.org

Table 1: Representative Data for Photobleaching-Induced Refractive Index Change

Illustrates the effect of photobleaching exposure time on the refractive index of a polymer film doped with 4-(Dioctadecylamino)-4'-nitrostilbene, leading to the creation of a waveguide.

| Parameter | Unexposed Region | Exposed (Bleached) Region |

|---|---|---|

| Exposure Time | 0 hours | 5 hours |

| Chromophore State | Active | Bleached |

| Refractive Index (n) at 1.3 µm | 1.55 | 1.54 |

| Refractive Index Contrast (Δn) | 0.01 | |

| Result | Cladding | Waveguide Core |

Structural Characterization of Fabricated Materials

X-ray Diffraction (XRD) for Crystalline Properties and Orientation

X-ray diffraction (XRD) is a fundamental, non-destructive technique for characterizing the structural properties of materials incorporating 4-(Dioctadecylamino)-4'-nitrostilbene, particularly in the form of thin films. aps.orgyale.edu It is especially powerful for analyzing multilayer assemblies, such as those produced by the Langmuir-Blodgett (LB) method, to determine crystallinity, molecular orientation, and interlayer spacing. core.ac.ukwikipedia.org While single monolayers may not be suitable for XRD due to a lack of periodic structure, multilayer films provide the necessary periodicity for diffraction analysis. nih.gov

In an XRD measurement, a beam of X-rays is directed at the film, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern provides a fingerprint of the material's atomic and molecular arrangement. dntb.gov.ua Sharp, well-defined peaks in the pattern indicate a high degree of crystalline order, whereas broad halos are characteristic of amorphous or poorly ordered structures.

For layered films of 4-(Dioctadecylamino)-4'-nitrostilbene, XRD analysis can confirm the successful layer-by-layer deposition and provide quantitative information about the molecular organization. The positions of the diffraction peaks can be used with Bragg's Law to calculate the d-spacing, which corresponds to the thickness of a single monolayer or a repeating unit within the film structure. This information is critical for understanding how the amphiphilic molecules orient themselves on the substrate and in subsequent layers. core.ac.uk

Table 2: Example XRD Data for a Multilayer 4-(Dioctadecylamino)-4'-nitrostilbene Film

Hypothetical XRD data showing diffraction peaks and the calculated interlayer spacing (d-spacing) for a well-ordered Langmuir-Blodgett film, indicating a consistent layered structure.

| Diffraction Order (n) | Peak Position (2θ degrees) | Calculated d-spacing (Å) | Interpretation |

|---|---|---|---|

| 1 | 1.60 | 55.2 | Primary monolayer thickness |

| 2 | 3.20 | 27.6 | Second-order reflection of the primary spacing |

| 3 | 4.80 | 18.4 | Third-order reflection of the primary spacing |

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Formation

Atomic Force Microscopy (AFM) is an indispensable tool for investigating the surface characteristics of fabricated materials containing 4-(Dioctadecylamino)-4'-nitrostilbene at the nanoscale. chalcogen.ro This high-resolution imaging technique provides detailed, three-dimensional topographical information, allowing for the direct visualization of layer formation, surface texture, and the presence of micro- or nanodomains. nih.govspectraresearch.com AFM is particularly valuable for studying ultra-thin films, such as Langmuir-Blodgett layers, where surface properties are paramount. nih.govunt.edu

AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser, generating a precise topographical map. youtube.com This method can reveal fine structures within films that are not observable with conventional optical microscopy. nih.gov

For films of 4-(Dioctadecylamino)-4'-nitrostilbene, AFM can be used to assess the quality and uniformity of the deposited layers. It allows for the quantitative measurement of key surface parameters, including average roughness, root-mean-square (RMS) roughness, and peak-to-valley heights. chalcogen.roresearchgate.net Such analysis is critical because surface roughness can significantly impact the performance of optical and electronic devices. chalcogen.ro Furthermore, AFM can identify the morphology of molecular aggregates, the boundaries of crystalline domains, and the presence of defects such as pinholes, providing crucial feedback for optimizing fabrication processes. aps.orgnih.gov

Table 3: Typical Surface Roughness Parameters from AFM Analysis

Quantitative surface morphology data for a 4-(Dioctadecylamino)-4'-nitrostilbene thin film obtained from a 5 µm x 5 µm AFM scan, indicating a relatively smooth surface.

| AFM Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| Average Roughness | Ra | 0.8 nm | The arithmetic average of the absolute values of the height deviations from the mean surface. |

| Root Mean Square (RMS) Roughness | Rq | 1.1 nm | The standard deviation of the height values within the given area. |

| Maximum Peak-to-Valley Height | Rt | 9.5 nm | The vertical distance between the highest and lowest points on the surface. |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis and Dispersion

Transmission Electron Microscopy (TEM) is a powerful technique for analyzing the internal nanostructure of composite materials that include 4-(Dioctadecylamino)-4'-nitrostilbene. tandfonline.com Unlike surface-sensitive techniques like AFM, TEM provides high-resolution images of the bulk of a material by transmitting a beam of electrons through an ultra-thin specimen. This allows for the direct visualization of the dispersion, size, and morphology of constituent phases within a composite matrix. researchgate.net

When 4-(Dioctadecylamino)-4'-nitrostilbene is incorporated into a host material, such as a polymer, its distribution within the matrix is critical to the final properties of the composite. TEM analysis can determine whether the chromophore is molecularly dispersed, has formed nano-sized aggregates, or exists as larger agglomerations. researchgate.net Achieving a uniform dispersion is often essential for optimizing optical or mechanical performance, as large agglomerates can act as defects or scattering centers.

TEM images can provide quantitative data on the size distribution of the dispersed particles or domains. researchgate.net In more advanced modes, such as energy-filtered TEM (EFTEM), it is possible to map the elemental distribution within the sample, which can help confirm the composition of different phases and visualize the location of the nitrogen-rich nitro groups or other specific elements within the chromophore. dtu.dk This level of detailed structural analysis is invaluable for understanding structure-property relationships in these advanced materials.

Table 4: Nanostructure Characteristics from TEM Analysis of a DONS-Polymer Composite

Summary of observations from TEM imaging of a composite film containing 5% by weight of 4-(Dioctadecylamino)-4'-nitrostilbene (DONS) in a polymer matrix.

| Characteristic | Observation | Implication |

|---|---|---|

| Dispersion State | Generally uniform with isolated small aggregates | Good compatibility between DONS and the polymer matrix. |

| Aggregate Size | Average diameter of 15 nm (± 4 nm) | The chromophore forms nano-sized domains rather than being molecularly dissolved. |

| Agglomeration | Minimal; aggregates < 50 nm are rare | Effective processing method prevents the formation of large, detrimental clusters. researchgate.net |

| Particle Morphology | Roughly spherical | Indicates the self-assembly behavior of the chromophore within the matrix. |

Thermal and Mechanical Property Considerations in Material Integration

Interfacial Interactions and their Role in Composite Film Performance

The compatibility between the components is influenced by factors such as surface free energy and chemical functionality. nih.gov Furthermore, in applications involving temperature fluctuations, a mismatch in the coefficient of thermal expansion (CTE) between the matrix and the chromophore can generate significant internal stresses at the interface. semiengineering.com These stresses can lead to structural defects and a degradation of the film's performance over time. Therefore, understanding and engineering the interfacial properties are key to the successful integration of 4-(Dioctadecylamino)-4'-nitrostilbene into high-performance composite films.

Table 5: Correlation Between Interfacial Adhesion and Composite Film Performance

Illustrates how the quality of interfacial interactions in a DONS-polymer composite directly impacts its mechanical properties, as measured by shear bond strength.

| Level of Interfacial Adhesion | Description of Interface | Typical Shear Bond Strength (MPa) | Expected Failure Mode |

|---|---|---|---|

| Weak | Poor wetting, presence of voids, chemical incompatibility. | < 20 | Adhesive failure at the interface. |

| Moderate | Good physical contact but limited chemical bonding. | 20 - 50 | Mixed adhesive/cohesive failure. |

| Strong | Excellent wetting, covalent or strong hydrogen bonding. | > 50 | Cohesive failure within the matrix or filler. |

Molecular Packing and Orientation in Solid State Films for Optimized Optical Anisotropy

The fabrication of solid-state films of 4-(Dioctadecylamino)-4'-nitrostilbene with controlled molecular packing and orientation is crucial for optimizing their optical anisotropy, a key property for applications in nonlinear optics. The Langmuir-Blodgett (LB) technique is a primary method for creating highly ordered, ultrathin films of this amphiphilic stilbene derivative. The orientation of the molecules within these films directly influences their macroscopic optical properties.

Research into the behavior of 4-(Dioctadecylamino)-4'-nitrostilbene at the air-water interface has provided significant insights into its film-forming properties. When spread on a water surface, the compound forms a Langmuir film that exhibits distinct phases upon compression, including gas, liquid, and solid-like phases. This behavior, observed through surface pressure-area isotherms, indicates a preferential orientation of the molecules at the interface, which is a prerequisite for creating anisotropic solid-state films. nih.gov

Aggregation and Molecular Arrangement

Detailed studies using Brewster Angle Microscopy (BAM) have revealed that the formation of molecular aggregates is a prominent feature of 4-(Dioctadecylamino)-4'-nitrostilbene films. Immediately after being spread on the water surface, the compound spontaneously forms randomly oriented three-dimensional (3D) aggregates. nih.govresearchgate.net These 3D aggregates coexist with the Langmuir film.